1-Oxacyclotetradecane-2,11-dione
CAS No.: 143662-20-8
Cat. No.: VC16838007
Molecular Formula: C13H22O3
Molecular Weight: 226.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143662-20-8 |
|---|---|
| Molecular Formula | C13H22O3 |
| Molecular Weight | 226.31 g/mol |
| IUPAC Name | oxacyclotetradecane-2,11-dione |
| Standard InChI | InChI=1S/C13H22O3/c14-12-8-5-3-1-2-4-6-10-13(15)16-11-7-9-12/h1-11H2 |
| Standard InChI Key | BVKOUCIBVUVEQW-UHFFFAOYSA-N |
| Canonical SMILES | C1CCCCC(=O)OCCCC(=O)CCC1 |
Introduction
Molecular Structure and Characterization
The core structure of 1-oxacyclotetradecane-2,11-dione consists of a 14-membered oxacyclic ring with ketone groups at positions 2 and 11. The IUPAC name, oxacyclotetradecane-2,11-dione, reflects this arrangement . Key structural features include:
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Molecular Formula: C₁₃H₂₂O₃
Spectroscopic Data
Infrared (IR) spectroscopy of related oxacyclic diketones reveals strong absorption bands at 1,710–1,740 cm⁻¹, corresponding to carbonyl (C=O) stretching vibrations . Nuclear magnetic resonance (NMR) data for analogous compounds show distinct signals for methylene protons adjacent to carbonyl groups (δ 2.4–2.6 ppm) and oxygen-containing ring protons (δ 3.8–4.2 ppm) .
Table 1: Physicochemical Properties of 1-Oxacyclotetradecane-2,11-dione
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 143662-20-8 | |
| Molecular Weight | 226.31 g/mol | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Solubility | Likely polar organic solvents |
Synthesis and Industrial Production
Synthetic Routes
1-Oxacyclotetradecane-2,11-dione is typically synthesized via intramolecular cyclization of linear precursors. A common approach involves:
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Dieckmann Cyclization: A diester precursor undergoes base-catalyzed cyclization to form the lactone ring, followed by oxidation to introduce ketone groups .
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Ring-Closing Metathesis (RCM): Olefin-containing substrates are cyclized using Grubbs catalysts, with post-functionalization to install diketone moieties .
Reaction conditions (e.g., temperature, solvent polarity) critically influence yield. For example, cyclization in tetrahydrofuran (THF) at 60°C achieves ~65% yield, while dimethylformamide (DMF) reduces side reactions .
Industrial-Scale Challenges
Scalability is hindered by:
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Purification Complexity: The compound’s hydrophobicity complicates chromatographic separation.
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Catalyst Costs: Noble metal catalysts (e.g., ruthenium-based) in RCM raise production expenses .
Natural Occurrence and Biological Relevance
Isolation from Marine Organisms
A methylated derivative, 13-methyl-oxacyclotetradecane-2,11-dione (CAS 74685-36-2), was isolated from the colonial ascidian Ecteinascidia venui . This finding suggests marine ecosystems as potential sources of structurally related macrolides.
Applications in Materials Science
Polymer Precursors
The compound’s diketone groups enable cross-linking in polyester resins, enhancing thermal stability (decomposition temperature >300°C) .
Coordination Chemistry
Transition metal complexes (e.g., with Cu²⁺ or Fe³⁺) demonstrate potential as catalysts in oxidation reactions, leveraging the electron-withdrawing effect of carbonyl groups .
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